molecular formula C19H16O5 B8580753 2-(2-Ethoxyphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid CAS No. 90101-95-4

2-(2-Ethoxyphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid

Cat. No.: B8580753
CAS No.: 90101-95-4
M. Wt: 324.3 g/mol
InChI Key: UQEVUGRXNLPCRR-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid is a complex organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-ethoxybenzaldehyde with 3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-Ethoxyphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

2-(2-Ethoxyphenyl)-3-methyl-4-oxo-4H-chromene-8-carboxylic acid can be compared with other benzopyran derivatives, such as:

    Coumarin: Known for its anticoagulant and anti-inflammatory properties.

    Flavonoids: A class of compounds with antioxidant and anti-cancer activities.

    Chromones: Used in the treatment of allergic conditions and as anti-inflammatory agents.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activities compared to other similar compounds.

Properties

CAS No.

90101-95-4

Molecular Formula

C19H16O5

Molecular Weight

324.3 g/mol

IUPAC Name

2-(2-ethoxyphenyl)-3-methyl-4-oxochromene-8-carboxylic acid

InChI

InChI=1S/C19H16O5/c1-3-23-15-10-5-4-7-12(15)17-11(2)16(20)13-8-6-9-14(19(21)22)18(13)24-17/h4-10H,3H2,1-2H3,(H,21,22)

InChI Key

UQEVUGRXNLPCRR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C

Origin of Product

United States

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